molecular formula C25H16O9 B1664644 5-Carboxyfluorescein diacetate CAS No. 79955-27-4

5-Carboxyfluorescein diacetate

Cat. No. B1664644
CAS RN: 79955-27-4
M. Wt: 460.4 g/mol
InChI Key: WPUZGNPQMIWOHE-UHFFFAOYSA-N
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Description

5-Carboxyfluorescein diacetate (CFDA) is a fluorescent probe used to stain cells with intact membranes for applications such as flow cytometry or fluorescence microscopy . It has relatively slow cellular efflux with a half-life of 94 minutes and displays fluorescence with excitation/emission maxima of 494/521 nm . It is also used as a fluorogenic, cell-permeant esterase dye for cytotoxicity studies, indicating plasma membrane integrity .


Molecular Structure Analysis

The molecular formula of 5-Carboxyfluorescein diacetate is C50H32O18 . Its average mass is 920.778 Da and its monoisotopic mass is 920.158875 Da .


Chemical Reactions Analysis

CFDA conducts free diffusion into cells, and then it is hydrolyzed into carboxyl fluorescein (CF) by intracellular non-specific lipase . CF containing portion contains an additional negative charge so that it is better retained in cells, compared to fluorescein dyes .


Physical And Chemical Properties Analysis

5-Carboxyfluorescein diacetate is a solid, yellow compound that is soluble in DMSO . It is stored at a temperature of -20°C .

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of discomfort, move the person into fresh air, rinse with water, and seek medical assistance .

properties

IUPAC Name

3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16O9/c1-12(26)31-15-4-7-19-21(10-15)33-22-11-16(32-13(2)27)5-8-20(22)25(19)18-6-3-14(23(28)29)9-17(18)24(30)34-25/h3-11H,1-2H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUZGNPQMIWOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00229971
Record name 5-Carboxyfluorescein diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Carboxyfluorescein diacetate

CAS RN

79955-27-4
Record name 5-Carboxyfluorescein diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079955274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Carboxyfluorescein diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Carboxyfluorescein Diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,470
Citations
A Schreer, C Tinson, JP Sherry, K Schirmer - Analytical biochemistry, 2005 - Elsevier
We have adopted the application of two fluorescent indicator dyes to studying the viability of monolayers of primary rainbow trout hepatocytes. The two fluorescent dyes—Alamar blue, …
Number of citations: 148 www.sciencedirect.com
M Hanthamrongwit, WH Reid… - Human & …, 1994 - journals.sagepub.com
… counter and a fluorimetric assay employing 5carboxyfluorescein diacetate (CFDA). The CFDA assay showed the highest correlation with seeding density of the L929 cells, and the …
Number of citations: 8 journals.sagepub.com
C Guilini, C Baehr, E Schaeffer, P Gizzi, F Rufi… - Analytical …, 2015 - ACS Publications
… coli with n-propyl amide of 5-carboxyfluorescein diacetate (5-PFDA) always leads to brighter fluorescence than if 5-CFDA is used instead. This reflects improved uptake of the …
Number of citations: 28 pubs.acs.org
W Borucki, M Bederska, M Sujkowska-Rybkowska - Plant cell reports, 2015 - Springer
Key message We describe two types of plastid outgrowths visualised in potato tubers after carboxyfluorescein diacetate staining. Probable esterase activity of the outgrowths has been …
Number of citations: 7 link.springer.com
NR Yacobi, N Malmstadt, F Fazlollahi… - American journal of …, 2010 - atsjournals.org
… Leakage of 5-carboxyfluorescein diacetate from RAECMs, and trafficking of 22 Na and 14 C-… Leakage of 5-carboxyfluorescein diacetate from alveolar epithelial cells, and sodium ion …
Number of citations: 146 www.atsjournals.org
K Schirmer, JS Herbrick, BM Greenberg, DG Dixon… - 1997 - hero.epa.gov
… TOXICITY TOXICOLOGY CREOSOTE INTACT PHOTOMODIFIED TOXIN ALAMAR BLUE FLUORESCENT INDICATOR DYE 5-CARBOXYFLUORESCEIN DIACETATE …
Number of citations: 0 hero.epa.gov
A Brunet, T Aslam, M Bradley - Bioorganic & medicinal chemistry letters, 2014 - Elsevier
… 5-Carboxyfluorescein diacetate N-hydroxysuccinimide ester: R f 0.37 (50:50 EtOAc/Toluene), HPLC t R 8.6 min (<1% of 6-isomer). 6-Carboxyfluorescein diacetate N-…
Number of citations: 18 www.sciencedirect.com
N Ashida, S Ishii, S Hayano, K Tago, T Tsuji… - Applied microbiology …, 2010 - Springer
… This method is based on a combination of substrate-responsive direct viable counts, live-cell staining with 5-carboxyfluorescein diacetate acetoxymethyl ester, and micromanipulation …
Number of citations: 88 link.springer.com
G Pepe, JM Cole, PG Waddell… - Molecular Systems Design …, 2016 - pubs.rsc.org
… properties for a series of five a priori known (parent) fluorescein dyes: 5-carboxyfluorescein (1), a mixture of m-carboxyfluorescein where m = 5 or 6 (2), 5-carboxyfluorescein diacetate (3…
Number of citations: 23 pubs.rsc.org
SK Bopp, T Lettieri - BMC pharmacology, 2008 - bmcpharma.biomedcentral.com
… , and the LDH assay detecting lactate dehydrogenase activity) and two fluorometric assays (alamarBlue ® using resazurin, and CFDA-AM based on 5-carboxyfluorescein diacetate …
Number of citations: 196 bmcpharma.biomedcentral.com

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